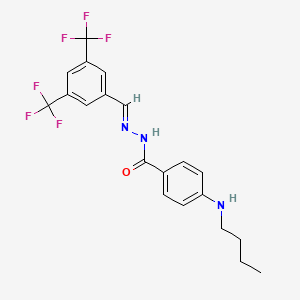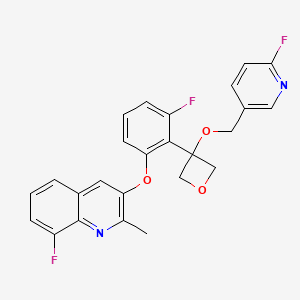
Antituberculosis agent-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antituberculosis agent-8 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat the increasing prevalence of drug-resistant strains of tuberculosis. The development of such agents is crucial in the ongoing fight against tuberculosis, which remains a significant global health challenge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-8 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, reduction, and substitution. For example, one method involves the cyclization of a precursor compound under acidic conditions, followed by reduction using a suitable reducing agent, and finally, a substitution reaction to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Antituberculosis agent-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with enhanced biological activity. Similarly, reduction reactions may yield reduced derivatives with different pharmacological properties .
科学的研究の応用
Antituberculosis agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools for tuberculosis.
Medicine: It is used in the development of new antituberculosis drugs and the study of drug resistance mechanisms.
作用機序
The mechanism of action of antituberculosis agent-8 involves the inhibition of key enzymes and pathways in Mycobacterium tuberculosis. The compound targets the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting the enzymes involved in mycolic acid synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, the compound may also interfere with other metabolic pathways, further enhancing its antibacterial activity .
類似化合物との比較
Antituberculosis agent-8 is unique in its structure and mechanism of action compared to other antituberculosis agents. Similar compounds include:
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis but through a different mechanism.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis .
特性
分子式 |
C25H19F3N2O3 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
8-fluoro-3-[3-fluoro-2-[3-[(6-fluoropyridin-3-yl)methoxy]oxetan-3-yl]phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C25H19F3N2O3/c1-15-21(10-17-4-2-6-19(27)24(17)30-15)33-20-7-3-5-18(26)23(20)25(13-31-14-25)32-12-16-8-9-22(28)29-11-16/h2-11H,12-14H2,1H3 |
InChIキー |
RJZWMLJLHAAMJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CN=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

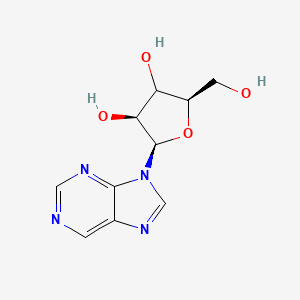

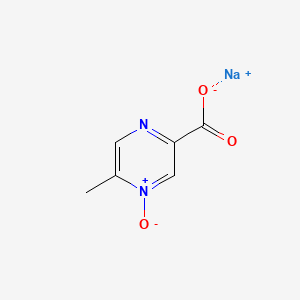
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
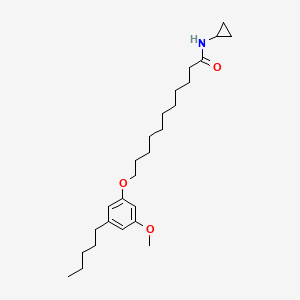


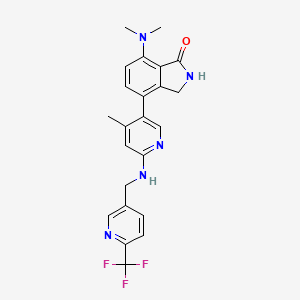
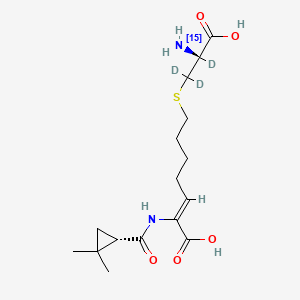
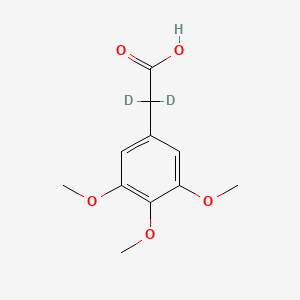
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
